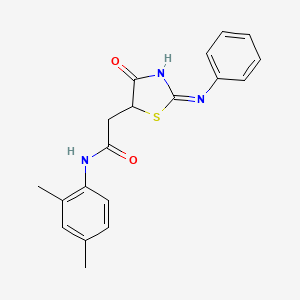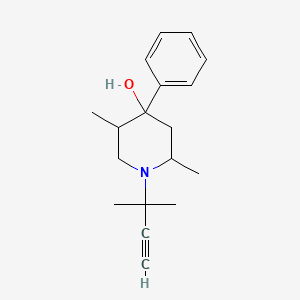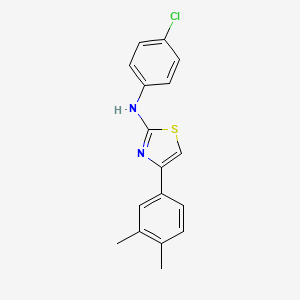![molecular formula C17H16Br2N2O3 B11546023 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546023.png)
2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and 4-methylbenzaldehyde.
Formation of Intermediate: The phenol is reacted with acetohydrazide under controlled conditions to form an intermediate compound.
Final Step: The intermediate is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromo-4-methoxyphenol
- 4-methylbenzaldehyde
- Acetohydrazide
Comparison
Compared to similar compounds, 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups
Properties
Molecular Formula |
C17H16Br2N2O3 |
|---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-12(6-4-11)9-20-21-16(22)10-24-17-14(18)7-13(23-2)8-15(17)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
OFZIYMXWRFYBSM-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545945.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide](/img/structure/B11545949.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11545953.png)
![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)


![2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545992.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545997.png)

![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546031.png)
